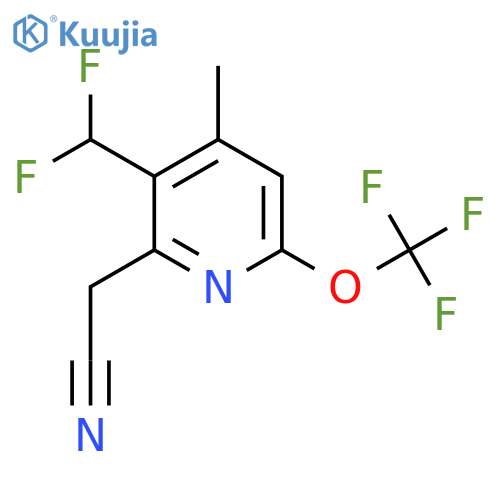Cas no 1361875-81-1 (3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile)

3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile
-
- インチ: 1S/C10H7F5N2O/c1-5-4-7(18-10(13,14)15)17-6(2-3-16)8(5)9(11)12/h4,9H,2H2,1H3
- InChIKey: XBVJSJHBZRFJDD-UHFFFAOYSA-N
- SMILES: FC(C1C(CC#N)=NC(=CC=1C)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 324
- XLogP3: 3
- トポロジー分子極性表面積: 45.9
3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026001956-500mg |
3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile |
1361875-81-1 | 97% | 500mg |
$980.00 | 2022-04-02 | |
| Alichem | A026001956-1g |
3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile |
1361875-81-1 | 97% | 1g |
$1,780.80 | 2022-04-02 |
3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrileに関する追加情報
Professional Introduction to 3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1361875-81-1)
3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, identified by its CAS number CAS No. 1361875-81-1, is a pyridine derivative featuring a unique structural configuration that makes it particularly valuable for synthetic applications. The presence of multiple fluorinated substituents, including a difluoromethyl group and a trifluoromethoxy group, contributes to its distinct chemical properties and reactivity, which are highly relevant in the development of novel bioactive molecules.
The compound's molecular structure, characterized by a pyridine core substituted with an acetonitrile group at the 2-position, a methyl group at the 4-position, and the aforementioned fluorinated moieties at the 3- and 6-positions, endows it with a high degree of functional diversity. This structural framework is particularly appealing for medicinal chemists who are seeking to develop molecules with enhanced metabolic stability, improved binding affinity to biological targets, and increased selectivity. The difluoromethyl group, in particular, is known for its ability to enhance lipophilicity and metabolic resistance, making it a common feature in drug candidates targeting various therapeutic areas.
In recent years, there has been a surge in research focused on the development of fluorinated pyridines as key building blocks in drug discovery. The< strong> trifluoromethoxy group, while less common than its difluoromethyl counterpart, has also been shown to contribute significantly to the pharmacokinetic properties of small molecules. Studies have demonstrated that the incorporation of such groups can lead to improved solubility profiles and reduced susceptibility to enzymatic degradation, thereby extending the half-life of therapeutic agents.
The applications of 3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile extend beyond pharmaceuticals into the realm of agrochemicals. Its structural features make it a promising candidate for the synthesis of novel pesticides and herbicides that exhibit higher efficacy and lower environmental impact compared to traditional compounds. The fluorinated moieties contribute to the compound's ability to interact with biological targets in plants and pests while maintaining stability under various environmental conditions.
Recent advancements in synthetic chemistry have enabled more efficient methodologies for the preparation of complex fluorinated pyridines like this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions and directed functionalization strategies have made it possible to construct intricate molecular architectures with greater precision and yield. These advancements are particularly relevant for researchers who are aiming to optimize the properties of bioactive molecules without compromising on structural complexity.
The< strong>Difluoromethyl-< strong>4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile CAS No. 1361875-81-1 has also been explored in the context of developing new materials with unique electronic properties. Fluorinated heterocycles are known for their ability to influence charge transport mechanisms in organic semiconductors and electronic devices. By incorporating this compound into polymer matrices or as a dopant in organic light-emitting diodes (OLEDs), researchers have been able to achieve improved performance characteristics such as higher charge mobility and longer operational lifetimes.
In conclusion, the multifaceted applications of this compound underscore its importance as a versatile building block in modern chemical synthesis. Its unique structural features make it an attractive candidate for further exploration in both pharmaceuticals and agrochemicals. As research continues to uncover new methodologies for fluorinated compound synthesis and application, compounds like 3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile will undoubtedly play a crucial role in advancing scientific innovation across multiple disciplines.
1361875-81-1 (3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile) Related Products
- 1804752-47-3(Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate)
- 2166760-80-9(methyl 4-(aminomethyl)cyclohex-1-ene-1-carboxylate)
- 55794-85-9(N-butyl-3-methylcyclohexan-1-amine)
- 2098106-91-1(Methyl(2-methylhex-5-en-1-yl)amine hydrochloride)
- 65202-56-4(3-fluoro-6-methylpyridazine)
- 478940-89-5([(5-Chloro-2-methoxyphenyl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate)
- 851865-03-7(2-{(3-fluorophenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2228423-76-3(4-(tert-butoxy)-4-methylpiperidine)
- 1261724-18-8(4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl)
- 2060043-76-5(2-(butan-2-yl)-5H,6H,7H,8H-imidazo1,2-apyridine-3-carboxylic acid)




